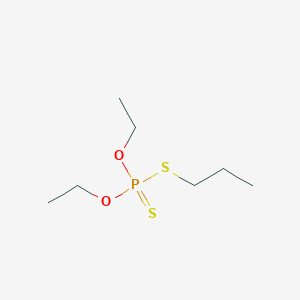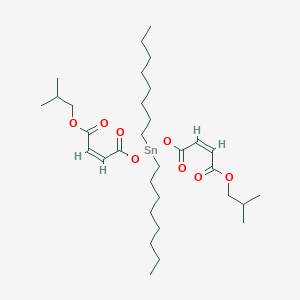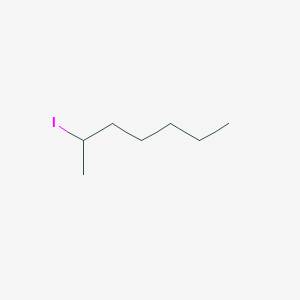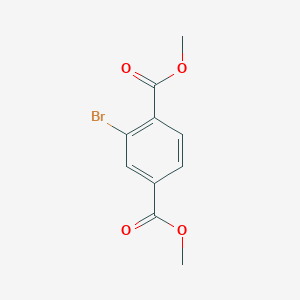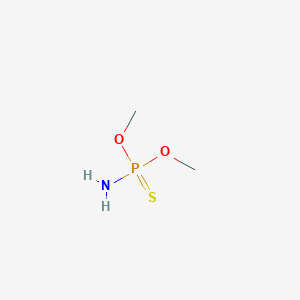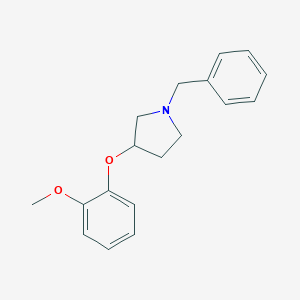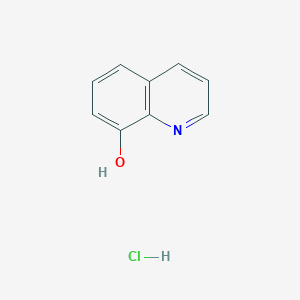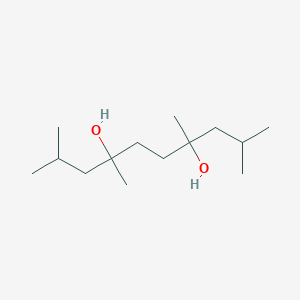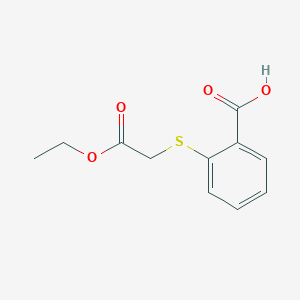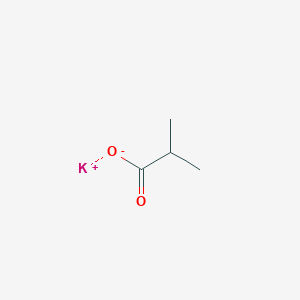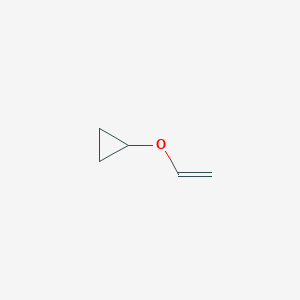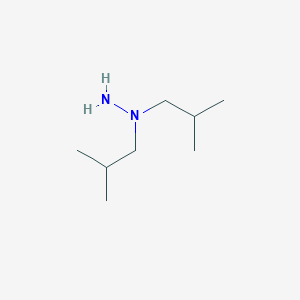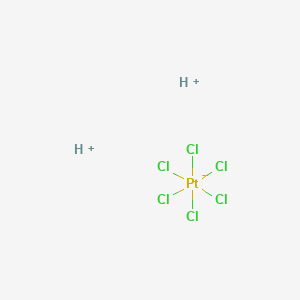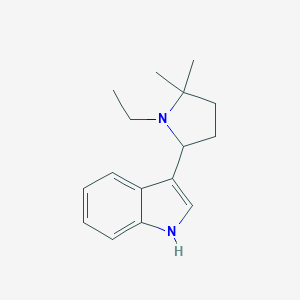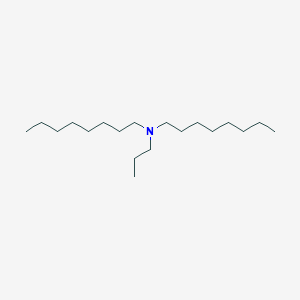
Propyldioctylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyldioctylamine is a chemical compound that belongs to the class of amine compounds. It is a colorless liquid that is used in various scientific research applications.
Mecanismo De Acción
Propyldioctylamine acts as a surfactant, which means it has the ability to lower the surface tension between two liquids or between a liquid and a solid. This property makes it useful in the preparation of nanoparticles and polymers. Propyldioctylamine also has the ability to form micelles, which are small aggregates of molecules that are formed in a solution.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Propyldioctylamine. However, it is considered to be a non-toxic compound and is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyldioctylamine has several advantages when used in lab experiments. It is a versatile compound that can be used in the preparation of various types of nanoparticles and polymers. It is also a non-toxic compound, which makes it safe to handle in the lab. However, Propyldioctylamine has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Propyldioctylamine. One potential direction is to explore its use in the preparation of new types of nanoparticles and polymers. Another potential direction is to investigate its use as a surfactant in other applications, such as in the production of cosmetics and personal care products. Additionally, research could be conducted to explore the potential use of Propyldioctylamine in drug delivery systems.
Métodos De Síntesis
Propyldioctylamine can be synthesized through the reaction of octylamine and propylene oxide. The reaction takes place in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified through distillation to obtain pure Propyldioctylamine.
Aplicaciones Científicas De Investigación
Propyldioctylamine is widely used in scientific research for its ability to act as a surfactant. It is used in the preparation of various types of nanoparticles, including metal oxide nanoparticles, magnetic nanoparticles, and semiconductor nanoparticles. Propyldioctylamine is also used in the synthesis of various types of polymers and copolymers.
Propiedades
Número CAS |
15959-39-4 |
|---|---|
Nombre del producto |
Propyldioctylamine |
Fórmula molecular |
C19H41N |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
N-octyl-N-propyloctan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h4-19H2,1-3H3 |
Clave InChI |
JVHQABRJBCIYFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCN(CCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



